molecular formula C10H14BrN3 B1520129 1-(4-Bromopyridin-2-yl)-4-methylpiperazine CAS No. 1060812-92-1

1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Cat. No.: B1520129
CAS No.: 1060812-92-1
M. Wt: 256.14 g/mol
InChI Key: PCVKEOQZVDCNGO-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a chemical compound characterized by its bromopyridine and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromopyridin-2-yl)-4-methylpiperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromopyridin-2-ylamine with 4-methylpiperazine under specific reaction conditions, such as heating in an inert atmosphere (e.g., nitrogen or argon) and using appropriate solvents like dimethylformamide (DMF) or ethanol.

Industrial Production Methods: In an industrial setting, the compound is typically produced on a larger scale using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors or batch reactors, with careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromopyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding pyridine-N-oxide.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Pyridine derivatives without the bromine atom.

  • Substitution: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

1-(4-Bromopyridin-2-yl)-4-methylpiperazine has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.

  • Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(4-Bromopyridin-2-yl)-4-methylpiperazine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction or interaction being studied.

Comparison with Similar Compounds

1-(4-Bromopyridin-2-yl)-4-methylpiperazine can be compared with other similar compounds, such as:

  • 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile: This compound has a cyclopropane ring instead of a piperazine ring, leading to different chemical properties and reactivity.

  • 1-(4-Bromopyridin-2-yl)propan-2-one:

  • 1-(4-Bromopyridin-2-yl)ethanone: Similar to the previous compound, it contains a ketone group but differs in the alkyl chain length.

These compounds share the bromopyridine moiety but differ in their functional groups, leading to unique chemical behaviors and applications.

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-8-9(11)2-3-12-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVKEOQZVDCNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671712
Record name 1-(4-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-92-1
Record name 1-(4-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(4-methylpiperazino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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